Methyl 3-(sulfamoylmethyl)oxetane-3-carboxylate

Description

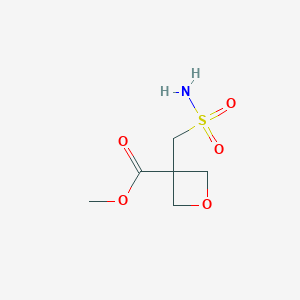

Methyl 3-(sulfamoylmethyl)oxetane-3-carboxylate is a heterocyclic compound featuring an oxetane ring substituted with a sulfamoylmethyl group (-CH2SO2NH2) and a methyl carboxylate moiety. The sulfamoyl group is notable for its presence in bioactive molecules, particularly anticonvulsants, as seen in 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives .

Properties

Molecular Formula |

C6H11NO5S |

|---|---|

Molecular Weight |

209.22 g/mol |

IUPAC Name |

methyl 3-(sulfamoylmethyl)oxetane-3-carboxylate |

InChI |

InChI=1S/C6H11NO5S/c1-11-5(8)6(2-12-3-6)4-13(7,9)10/h2-4H2,1H3,(H2,7,9,10) |

InChI Key |

SBGNRRJNMWFDTP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(COC1)CS(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(sulfamoylmethyl)oxetane-3-carboxylate typically involves the following steps:

Formation of the Oxetane Ring: The oxetane ring can be synthesized through cyclization reactions involving epoxides and halomethyl compounds under basic conditions.

Introduction of the Sulfamoylmethyl Group: This step involves the reaction of the oxetane intermediate with sulfamoyl chloride in the presence of a base such as triethylamine.

Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often use automated systems to control reaction conditions precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfamoyl group (-SO₂NH₂) and oxetane ring enable nucleophilic substitution under controlled conditions:

-

Sulfamoyl group substitution : The sulfamoyl moiety undergoes nucleophilic attack at the sulfur atom, particularly in reactions with amines or alcohols. For example, substitution of the sulfamoyl nitrogen with alkyl or aryl groups can modify biological activity .

-

Oxetane ring-opening : The strained four-membered oxetane ring undergoes ring-opening reactions with nucleophiles (e.g., water, amines). This reaction typically occurs in acidic or basic media, yielding linear derivatives with hydroxyl or amino groups.

Hydrolysis Reactions

The methyl ester group (-COOCH₃) is susceptible to hydrolysis:

-

Basic hydrolysis : Treatment with aqueous NaOH or KOH yields the corresponding carboxylic acid, 3-(sulfamoylmethyl)oxetane-3-carboxylic acid . This reaction is critical for generating intermediates used in further derivatization.

-

Acidic hydrolysis : Under acidic conditions (e.g., HCl/H₂O), partial hydrolysis of the ester or sulfamoyl group may occur, depending on reaction time and temperature.

Table 1: Hydrolysis Conditions and Products

| Reactant | Conditions | Product | Reference |

|---|---|---|---|

| Methyl ester | 1M NaOH, 25°C, 6h | 3-(sulfamoylmethyl)oxetane-3-carboxylic acid | |

| Methyl ester | HCl (conc.), 60°C, 3h | Partial hydrolysis products |

Functionalization via Esterification/Acylation

The carboxylic acid derivative (post-hydrolysis) can undergo esterification or acylation:

-

Re-esterification : Reacting with alcohols (e.g., ethanol, benzyl alcohol) in the presence of DCC/DMAP forms new esters, enabling pharmacokinetic optimization .

-

Acylation : The carboxylic acid reacts with acyl chlorides (e.g., acetyl chloride) to form acylated derivatives, enhancing lipophilicity .

Reactions Involving the Sulfamoyl Group

The sulfamoyl group participates in:

-

Sulfonamide formation : Reacts with amines (e.g., benzylamine) to form substituted sulfonamides, useful in drug design .

-

Oxidation : Controlled oxidation with H₂O₂ or mCPBA converts the sulfamoyl group to sulfonic acid derivatives, altering solubility and reactivity.

Stability and Reactivity Considerations

-

pH sensitivity : The compound degrades in strongly acidic or alkaline conditions, requiring neutral buffers during handling.

-

Thermal stability : Decomposes above 150°C, limiting high-temperature reactions.

Scientific Research Applications

Chemistry

In synthetic chemistry, Methyl 3-(sulfamoylmethyl)oxetane-3-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving sulfamoyl groups. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

Pharmaceutical research explores the potential of this compound as a precursor for drug development. Its derivatives may exhibit biological activity, including antimicrobial and anticancer properties.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of Methyl 3-(sulfamoylmethyl)oxetane-3-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The oxetane ring provides a rigid framework that can enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of Methyl 3-(sulfamoylmethyl)oxetane-3-carboxylate with related compounds:

Biological Activity

Methyl 3-(sulfamoylmethyl)oxetane-3-carboxylate is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has a unique oxetane ring structure, which contributes to its biological properties. The compound's chemical formula is C_5H_9N_0_5S, and it possesses significant polar characteristics due to the sulfamoyl group. These features influence its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:

- APJ Receptor Modulation : Recent studies indicate that this compound acts as a ligand-biased modulator of the APJ receptor, which plays a crucial role in cardiovascular function and metabolic homeostasis. Activation of this receptor can lead to significant physiological changes, including modulation of angiogenesis and fluid homeostasis .

- P2X Receptor Antagonism : The compound has shown potential as an antagonist for P2X receptors, which are implicated in pain transmission. In animal models, compounds that antagonize P2X receptors have demonstrated analgesic effects, suggesting that this compound may be useful in treating chronic pain conditions .

Biological Activity Summary Table

Case Studies

- Cardiovascular Studies : In a recent study, the administration of this compound in rodent models demonstrated improved outcomes in heart function by enhancing APJ receptor signaling pathways. This suggests potential applications in treating heart failure and other cardiovascular diseases .

- Pain Management Trials : A clinical trial investigated the effects of this compound on neuropathic pain models. Results indicated that subjects receiving this compound experienced significant reductions in pain scores compared to control groups, supporting its role as a P2X receptor antagonist .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Metabolic Stability : Studies have shown that this compound exhibits favorable metabolic stability, making it a promising candidate for further development into therapeutic agents .

- Safety Profile : Preliminary toxicity assessments indicate that this compound has a manageable safety profile at therapeutic doses, although further studies are warranted to establish comprehensive safety data .

Q & A

Q. What synthetic methodologies are recommended for the preparation of Methyl 3-(sulfamoylmethyl)oxetane-3-carboxylate?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or sulfamoylation of pre-functionalized oxetane intermediates. For example, methyl oxetane-3-carboxylate derivatives (e.g., methyl 3-(aminomethyl)oxetane-3-carboxylate hydrochloride, as seen in Enamine Ltd's catalog) can serve as precursors . Introducing the sulfamoyl group may require reaction with sulfamoyl chloride under controlled pH and temperature to avoid side reactions. Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) is critical to isolate the product. Characterization should include H/C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy to confirm structural integrity.

Q. What are the key stability considerations for handling and storing this compound?

- Methodological Answer : Stability is influenced by moisture, temperature, and light. Refrigerated storage (2–8°C) in airtight containers under inert gas (e.g., argon) is advised to prevent hydrolysis of the sulfamoyl group . Compatibility testing with common solvents (e.g., DMSO, ethanol) should precede solubility studies. For long-term stability, conduct accelerated degradation studies under varying pH (e.g., 1–13), temperatures (25–60°C), and humidity (40–80% RH), monitored via HPLC-UV at 254 nm.

Q. Which analytical techniques are optimal for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : X-ray crystallography (if crystalline) or NMR (H, C, DEPT-135) to resolve stereochemistry and confirm substituent positions .

- Purity Assessment : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection.

- Thermal Stability : Differential scanning calorimetry (DSC) to identify decomposition temperatures.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Methodological Answer :

- Variation of Substituents : Systematically modify the sulfamoyl group (e.g., replacing -SONH with -SOMe) or oxetane ring substituents (e.g., introducing halogens or methyl groups) .

- Biological Assays : Prioritize in vitro enzymatic inhibition assays (e.g., carbonic anhydrase or kinase targets) based on sulfamoyl’s known bioactivity. Use IC values to rank derivatives.

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins, guided by analogs like 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time) across labs.

- Meta-Analysis : Compare data across studies using tools like PRISMA guidelines to identify confounding variables (e.g., solvent effects in cell-based assays).

- Mechanistic Studies : Use CRISPR-edited cell lines or knock-out models to validate target specificity.

Q. How can computational chemistry predict this compound’s interactions with biological targets?

- Methodological Answer :

- Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors from sulfamoyl and oxetane oxygen) using Schrödinger’s Phase.

- MD Simulations : Run 100-ns molecular dynamics simulations (AMBER or GROMACS) to assess binding stability in physiological conditions.

- ADMET Prediction : Use SwissADME or ADMETlab to estimate permeability, metabolic stability, and toxicity.

Q. What are the best practices for optimizing synthetic yield while minimizing byproducts?

- Methodological Answer :

- Reaction Optimization : Apply Design of Experiments (DoE) to variables like temperature, catalyst loading, and stoichiometry .

- Byproduct Analysis : Use LC-MS to identify impurities; adjust protecting groups (e.g., tert-butoxycarbonyl for amines) to block unwanted side reactions.

Safety and Compliance

Q. What safety protocols are critical when working with this compound?

- Methodological Answer :

- Hazard Mitigation : Use fume hoods, nitrile gloves, and eye protection. Avoid electrostatic discharge by grounding equipment .

- Emergency Procedures : Follow SDS guidelines for spills (e.g., absorb with inert material, dispose as hazardous waste) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.